ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate
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Description
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2/c1-3-13-9(12)6-8-7(2)11-14-8/h6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function. More research is needed to confirm this hypothesis.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function. More research is needed to elucidate these effects.
Properties
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8(3)11-6-7(2)5-10-11/h5-6,8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDMJIOQEYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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